2-({[4-(Trifluoromethoxy)phenyl]sulfonyl}amino)ethyl Dihydrogen Phosphate
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Overview
Description
2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring . This compound is known for its experimental use and has a molecular formula of C9H11F3NO7PS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with 2-aminoethyl dihydrogen phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in experimental settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)ETHYL DIHYDROGEN PHOSPHATE involves its interaction with specific molecular targets. It has been shown to inhibit tryptophan synthase by binding to the alpha site of the enzyme, thereby affecting the enzyme’s activity . This interaction disrupts the normal function of tryptophan synthase, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(TRIFLUOROMETHOXY)BENZOYL]AMINO}ETHYL DIHYDROGEN PHOSPHATE: Similar in structure but differs in the presence of a benzoyl group instead of a sulfonyl group.
N-(4-TRIFLUOROMETHOXYBENZENESULFONYL)-2-AMINO-1-ETHYLPHOSPHATE: Another similar compound with slight variations in the functional groups.
Uniqueness
Its trifluoromethoxy group imparts distinct chemical properties, making it valuable for research and development .
Properties
Molecular Formula |
C9H11F3NO7PS |
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Molecular Weight |
365.22 g/mol |
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F3NO7PS/c10-9(11,12)20-7-1-3-8(4-2-7)22(17,18)13-5-6-19-21(14,15)16/h1-4,13H,5-6H2,(H2,14,15,16) |
InChI Key |
JDDKDMFCTOZVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCOP(=O)(O)O |
Origin of Product |
United States |
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